molecular formula C15H13FN2O3S B2742801 N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide CAS No. 954643-20-0

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2742801
CAS No.: 954643-20-0
M. Wt: 320.34
InChI Key: YHIDEWLASLYZJB-UHFFFAOYSA-N
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Description

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, an oxazolidinone moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions One common approach is to start with the thiophene-2-carboxylic acid, which undergoes a series of reactions including esterification, amidation, and cyclization to form the oxazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the oxazolidinone ring or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the thiophene and fluorophenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These include compounds like 2-butylthiophene and 2-octylthiophene, which have applications in medicinal chemistry and material science.

    Oxazolidinone derivatives: Compounds such as linezolid, which is used as an antibiotic, share structural similarities with N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide.

Uniqueness

What sets this compound apart is its unique combination of a thiophene ring, an oxazolidinone moiety, and a fluorophenyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c16-10-3-5-11(6-4-10)18-9-12(21-15(18)20)8-17-14(19)13-2-1-7-22-13/h1-7,12H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIDEWLASLYZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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